molecular formula C11H16N2O4S B11813069 3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propanoic acid

3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propanoic acid

Cat. No.: B11813069
M. Wt: 272.32 g/mol
InChI Key: JBVADKQIUBJZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propanoic acid is a complex organic compound that features a cyclopropyl group, a pyrazole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propanoic acid is unique due to its combination of a cyclopropyl group, a pyrazole ring, and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

3-[(5-cyclopropyl-2-methylpyrazol-3-yl)methylsulfonyl]propanoic acid

InChI

InChI=1S/C11H16N2O4S/c1-13-9(6-10(12-13)8-2-3-8)7-18(16,17)5-4-11(14)15/h6,8H,2-5,7H2,1H3,(H,14,15)

InChI Key

JBVADKQIUBJZTR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)CS(=O)(=O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.